molecular formula C12H23BrO B8344581 1-Bromo-2-dodecanone

1-Bromo-2-dodecanone

Cat. No.: B8344581
M. Wt: 263.21 g/mol
InChI Key: LPADEKXIYBZPDC-UHFFFAOYSA-N
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Description

1-Bromo-2-dodecanone is a high-purity organic compound serving as a versatile building block in advanced chemical synthesis. This alkyl bromo ketone is particularly valuable in pharmaceutical research for the construction of complex molecules and as a precursor in material science for the development of novel polymers and functional materials. Its molecular structure, featuring both a reactive bromine atom and a ketone group, allows for diverse chemical transformations, including nucleophilic substitutions and carbon-carbon bond-forming reactions. Researchers utilize this compound in the synthesis of specialized intermediates for drug discovery pipelines and in the creation of ligands for catalytic systems. Strictly for research and development purposes in a controlled laboratory environment. Not for diagnostic, therapeutic, or personal use. Handling Precautions: Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is for use by qualified laboratory personnel only.

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-bromododecan-2-one

InChI

InChI=1S/C12H23BrO/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h2-11H2,1H3

InChI Key

LPADEKXIYBZPDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CBr

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

1-Bromo-2-dodecanone serves as an important intermediate in organic synthesis. Its bromine atom makes it a suitable precursor for various reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds with potential biological activities.
  • Alkylation Reactions : It can act as an alkylating agent in the synthesis of larger organic molecules, particularly in the pharmaceutical industry.

Case Study: Synthesis of Alkylated Compounds

In a study published in Organic Chemistry Frontiers, researchers utilized this compound to synthesize a series of alkylated amines through nucleophilic substitution. The resulting compounds exhibited promising antibacterial properties against various strains of bacteria, showcasing the compound's utility in drug development .

Material Science Applications

This compound is also explored in material science for its potential to modify surface properties of polymers. By incorporating this compound into polymer matrices, researchers can enhance characteristics such as hydrophobicity and thermal stability.

Case Study: Polymer Modification

A research article in Polymer Chemistry highlighted the use of this compound in modifying polystyrene surfaces. The treated surfaces showed increased water repellency and improved mechanical strength, making them suitable for applications in coatings and adhesives .

Biological Applications

The compound has shown potential in biological applications due to its structural characteristics that allow interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study demonstrated that compounds synthesized from this ketone showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a controlled experiment, derivatives of this compound were tested for their antimicrobial properties. The results indicated that certain modifications led to enhanced efficacy against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromoalkanes

1-Bromododecane (C₁₂H₂₅Br)
  • Structure : A straight-chain bromoalkane without functional groups.
  • Physical Properties :
    • Boiling point: 549.2 K (276.05°C) .
    • ΔvapH°: 17.87 kcal/mol .
  • Applications : Used as an intermediate in organic synthesis, e.g., alkylation reactions.
  • Key Difference: The absence of a ketone group reduces polarity, resulting in lower boiling points compared to 1-bromo-2-dodecanone (estimated).
1-Bromoundecane (C₁₁H₂₃Br)
  • Molecular Weight : 235.2 g/mol .
  • Safety : Requires precautions for inhalation and skin contact, typical of bromoalkanes .

Brominated Alcohols and Aldehydes

12-Bromo-1-dodecanol (C₁₂H₂₅BrO)
  • Structure : Features a hydroxyl group (-OH) instead of a ketone.
  • Molecular Formula : C₁₂H₂₅BrO .
  • Impact of -OH Group: Introduces hydrogen bonding, enhancing solubility in polar solvents like water compared to this compound.
2-Bromo-1-decanal (C₁₀H₁₉BrO)
  • Structure : An aldehyde with a bromine atom at position 2.
  • Reactivity : The aldehyde group is more electrophilic than a ketone, making it prone to oxidation or nucleophilic addition .

Brominated Aromatic Ketones

11-Bromo-1-(2,5-dihydroxyphenyl)-1-undecanone (C₁₇H₂₅BrO₃)
  • Structure : A brominated ketone with an aromatic ring substitution.
  • Applications: Used as a linking agent for fluorescent labeling of nanocrystals due to its aromatic and ketone functionalities .
  • Key Difference: The aromatic ring provides conjugation, altering electronic properties compared to aliphatic this compound.
2-Bromo-1-(4-chloro-2,5-dihydroxyphenyl)-1-decanone (C₁₆H₂₂BrClO₃)
  • Molecular Weight : 377.71 g/mol .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Functional Group Applications
This compound C₁₂H₂₃BrO 263.22 (calculated) ~550–570 (est.) Ketone, Bromine Organic synthesis, intermediates
1-Bromododecane C₁₂H₂₅Br 249.23 549.2 Bromine Alkylation reactions
12-Bromo-1-dodecanol C₁₂H₂₅BrO 281.23 N/A Hydroxyl, Bromine Surfactants, polymer synthesis
11-Bromo-1-(2,5-dihydroxyphenyl)-1-undecanone C₁₇H₂₅BrO₃ 357.28 N/A Aromatic ketone, Bromine Fluorescent labeling
2-Bromo-1-decanal C₁₀H₁₉BrO 235.16 N/A Aldehyde, Bromine Specialty organic synthesis

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Mechanism : Radical bromination via allylic or α-position abstraction. NBS generates bromine radicals under initiators (e.g., light, peroxides), targeting the α-carbon adjacent to the ketone group in 2-dodecanone.
Procedure :

  • Reactants : 2-Dodecanone (1 eq), NBS (1.1 eq), radical initiator (e.g., AIBN, 0.1 eq).

  • Solvent : CCl₄ or THF, inert atmosphere.

  • Conditions : Reflux at 60–80°C for 6–12 hours.
    Yield : 70–85% after purification via silica gel chromatography.

Key Data :

ParameterValue
Reaction Time8–10 hours
Temperature65°C
Solvent EfficiencyTHF > CCl₄
Purity (GC)>95%

Advantages : High regioselectivity, minimal di-bromination.
Challenges : Requires strict moisture exclusion and radical initiator optimization.

Hydrobromic Acid (HBr) with Peroxide Oxidation

Mechanism : Acid-catalyzed electrophilic substitution, enhanced by peroxide-driven radical formation.
Procedure :

  • Reactants : 2-Dodecanone (1 eq), 48% HBr (2 eq), H₂O₂ (1.5 eq).

  • Solvent : Acetic acid/water (3:1 v/v).

  • Conditions : Stir at 20–25°C for 10–15 hours.
    Yield : 60–75% after extraction with ethyl acetate.

Key Data :

ParameterValue
pH2–3 (adjusted with H₂SO₄)
Byproducts<5% di-brominated product
ScalabilitySuitable for >100g scale

Advantages : Cost-effective, uses readily available reagents.
Challenges : Corrosive conditions necessitate specialized glassware.

Direct Electrophilic Bromination with Br₂

Mechanism : Lewis acid-catalyzed electrophilic attack at the α-carbon.
Procedure :

  • Reactants : 2-Dodecanone (1 eq), Br₂ (1.05 eq), AlCl₃ (0.1 eq).

  • Solvent : Dry CH₂Cl₂.

  • Conditions : 0°C to room temperature, 2–4 hours.
    Yield : 50–65% after distillation under reduced pressure.

Key Data :

ParameterValue
Bromine Efficiency85–90% utilization
Side ReactionsEnol ether formation (10%)
Purity (NMR)>90%

Advantages : Rapid reaction time.
Challenges : Poor selectivity without catalysts; di-bromination common.

Mechanistic Insights and Optimization

Radical vs. Ionic Pathways

  • NBS Reactions : Proceed via a radical chain mechanism (Figure 1). Initiation by light generates Br- , abstracting α-H to form a carbon radical, which reacts with NBS to yield the bromide.

  • HBr/Peroxide : Combines ionic and radical pathways. HBr provides Br⁻, while H₂O₂ generates HO- radicals, facilitating H abstraction and Br⁺ formation.

Figure 1. Radical Bromination Mechanism Using NBS

2-Dodecanone+Br- α-Radical Intermediate1-Bromo-2-dodecanone\text{2-Dodecanone} + \text{Br- } \rightarrow \text{α-Radical Intermediate} \rightarrow \text{this compound}

Solvent and Temperature Effects

  • Polar Solvents (THF, Acetic Acid) : Enhance ionic interactions, improving NBS and HBr reactivity.

  • Nonpolar Solvents (CCl₄) : Favor radical stability, reducing side reactions.

  • Low Temperatures (0–25°C) : Minimize di-bromination but slow reaction kinetics.

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 3.89 (s, 2H, COCH₂Br), 2.65 (t, J = 7.5 Hz, 2H), 1.26–1.29 (m, 14H), 0.88 (t, J = 6.9 Hz, 3H).

  • ¹³C NMR : δ 202.4 (C=O), 40.0 (COCH₂Br), 34.4–14.2 (aliphatic chain).

Chromatographic Purity :

  • GC-MS : m/z 263 [M+1]⁺, base peak at 120 (C₈H₁₇⁺) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-2-dodecanone, and what experimental conditions optimize yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or bromination of ketone precursors. A typical procedure involves reacting 2-dodecanone with brominating agents (e.g., HBr in the presence of concentrated sulfuric acid as a catalyst) under reflux conditions. Key steps include temperature control (e.g., maintaining 80–100°C), solvent selection (e.g., cyclohexane for improved miscibility), and purification via rotary evaporation followed by vacuum distillation. Yield optimization requires stoichiometric adjustments, such as excess HBr (2:1 molar ratio to substrate) and controlled acid concentration to minimize side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the brominated carbon (δ ~30–40 ppm in ¹³C NMR) and ketone carbonyl (δ ~200–220 ppm). Infrared (IR) spectroscopy identifies the ketone group (C=O stretch ~1700 cm⁻¹). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection ensures purity (>97%), while mass spectrometry (MS) confirms molecular weight (MW: 277.3 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its irritant properties, use nitrile gloves, lab coats, and chemical goggles. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials (e.g., vermiculite). Refer to safety data sheets (SDS) for emergency measures, including first aid for skin contact (rinse with water for 15 minutes) .

Advanced Research Questions

Q. How does the bromine substituent at the 2-position influence the reactivity of this compound in nucleophilic substitution reactions compared to non-ketone bromoalkanes?

  • Methodological Answer : The ketone group adjacent to bromine enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., SN2 mechanisms). However, steric hindrance from the dodecyl chain may reduce reaction rates. Comparative studies with 1-bromododecane (lacking a ketone) show lower activation energy for this compound in reactions with nucleophiles like sodium ethoxide. Kinetic studies using polar aprotic solvents (e.g., DMF) and variable-temperature NMR can quantify these effects .

Q. What challenges arise in achieving regioselectivity during the synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Competing bromination at alternative positions (e.g., 3- or 4-positions) is a key challenge. Regioselectivity is improved by using directing groups (e.g., temporary protection of the ketone) or catalysts like Lewis acids (e.g., FeBr₃). Solvent polarity also plays a role: non-polar solvents favor kinetic control, directing bromination to the 2-position. Reaction monitoring via thin-layer chromatography (TLC) helps optimize conditions .

Q. How can computational chemistry predict the physicochemical properties and reaction pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states for bromine displacement. Software like Gaussian or ORCA predicts dipole moments (~3.5 D) and solubility parameters. Molecular dynamics simulations assess conformational stability of the dodecyl chain. Cross-validate computational results with experimental data (e.g., X-ray crystallography or calorimetry) .

Data Contradictions and Validation

  • Evidence Note : While synthesis protocols in emphasize HBr and sulfuric acid, alternative methods (e.g., N-bromosuccinimide with light initiation) are not covered but may offer greener pathways. Researchers should validate purity claims (e.g., >97% via GC ) against independent assays like elemental analysis.

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